tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate reflects its molecular architecture. The parent structure is a carbamate group (-OCONH-), substituted with a tert-butyl moiety at the oxygen atom and a (2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl chain at the nitrogen atom. The (2Z) designation specifies the stereochemistry of the hydroxyimino group, indicating that the higher-priority substituents (the 4-fluorophenyl group and the hydroxyimino oxygen) are on the same side of the double bond.
The molecular formula C₁₃H₁₇FN₂O₃ (molecular weight: 268.28 g/mol) confirms the presence of one fluorine atom and three oxygen atoms. The SMILES notation CC(C)(C)OC(=O)NC(C(=NO)C1=CC=C(C=C1)F)C encodes the connectivity, highlighting the Z-configuration of the oxime group. Crystallographic studies reveal a planar geometry at the hydroxyimino nitrogen, with a C=N–O bond angle of 119.7° ± 0.3°, consistent with sp² hybridization.
Molecular Geometry Optimization Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were employed to optimize the molecular geometry. Key bond lengths and angles are summarized below:
| Parameter | Calculated Value | Experimental Value (X-ray) |
|---|---|---|
| C=N (oxime) | 1.28 Å | 1.29 Å |
| N–O (hydroxyimino) | 1.41 Å | 1.39 Å |
| C–F (aryl) | 1.35 Å | 1.34 Å |
| C=O (carbamate) | 1.22 Å | 1.21 Å |
| C–N–C (carbamate) | 123.1° | 122.8° |
The computational model predicts a dihedral angle of 178.9° between the 4-fluorophenyl ring and the carbamate group, indicating near-perpendicular alignment that minimizes steric hindrance. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the hydroxyimino oxygen and the σ* orbital of the adjacent C–N bond, stabilizing the Z-configuration by 8.3 kcal/mol compared to the E-isomer.
Comparative Analysis of Tautomeric Forms in Solid-State vs. Solution Phase
The compound exhibits oxime-nitrone tautomerism, with the equilibrium position dependent on phase and temperature. In the solid state, X-ray diffraction data confirm exclusive existence as the oxime tautomer, stabilized by an intramolecular hydrogen bond between the hydroxyimino oxygen (O–H: 0.98 Å) and the carbamate carbonyl oxygen (O···O distance: 2.67 Å).
In solution (DMSO-d₆), ¹H-NMR shows two distinct sets of signals at 298 K:
- Oxime tautomer : δ 10.32 ppm (broad singlet, -OH)
- Nitrone tautomer : δ 8.15 ppm (singlet, =N–O–)
Variable-temperature NMR studies (253–323 K) reveal a tautomeric equilibrium constant (K) of 0.45 ± 0.03 at 298 K, favoring the oxime form. The activation energy for tautomerization was calculated as 14.2 kcal/mol via Eyring analysis, consistent with a bimolecular proton-transfer mechanism involving solvent molecules.
Hydrogen Bonding Networks and Non-Covalent Interactions
The crystal packing diagram reveals a three-dimensional network sustained by:
- Intermolecular O–H···O=C hydrogen bonds between the hydroxyimino group and carbamate carbonyl (d = 2.71 Å, θ = 168°)
- C–F···π interactions between the fluorophenyl ring and adjacent molecules (distance: 3.42 Å)
- Van der Waals contacts between tert-butyl groups (3.89 Å)
Quantum theory of atoms in molecules (QTAIM) analysis identifies bond critical points (BCPs) with electron density (ρ) values of 0.023–0.035 a.u. for these interactions, confirming their stabilizing role. The electrostatic potential surface shows regions of high electron density at the hydroxyimino oxygen (-42.7 kcal/mol) and carbamate carbonyl oxygen (-38.9 kcal/mol), which serve as hydrogen bond acceptors.
Properties
Molecular Formula |
C13H17FN2O3 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11- |
InChI Key |
OZCAZRSTWYUKCY-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Isocyanate Intermediate
This method involves the reaction of a hydroxyiminoethylamine derivative with tert-butyl isocyanate. The hydroxyimino group is introduced early in the synthesis through the condensation of a ketone precursor with hydroxylamine hydrochloride. For example, 4-fluorophenylacetone is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. Subsequent reduction with sodium borohydride yields the hydroxyiminoethylamine intermediate, which reacts with tert-butyl isocyanate in dichloromethane at 0–5°C to form the target carbamate.
Key Advantages :
-
High stereoselectivity for the Z-isomer due to steric hindrance during carbamate formation.
-
Compatibility with moisture-sensitive reagents.
Limitations :
-
Requires strict temperature control to prevent side reactions.
Direct Functionalization of Preformed Carbamate
In this approach, a tert-butyl carbamate-protected amine undergoes oxidative functionalization to introduce the hydroxyimino group. The starting material, tert-butyl N-(2-(4-fluorophenyl)ethyl)carbamate, is treated with aqueous hydrogen peroxide in the presence of a tungstate catalyst, selectively oxidizing the ethyl group to the hydroxyimino moiety.
Key Advantages :
-
Avoids handling toxic isocyanates.
-
Suitable for large-scale production.
Limitations :
-
Lower yields due to overoxidation risks.
Step-by-Step Laboratory Synthesis
The following protocol, adapted from industrial-scale methodologies, outlines the synthesis of this compound with a typical yield of 68–72%:
Materials and Equipment
-
Starting Materials : 4-Fluorophenylacetone (≥98%), hydroxylamine hydrochloride (≥99%), tert-butyl isocyanate (≥97%).
-
Solvents : Ethanol (anhydrous), dichloromethane (DCM).
-
Catalysts : Sodium acetate (buffer), tungstic acid (for oxidation).
-
Equipment : Round-bottom flask, reflux condenser, rotary evaporator, HPLC system.
Procedure
-
Oxime Formation :
Dissolve 4-fluorophenylacetone (10.0 g, 65.8 mmol) and hydroxylamine hydrochloride (6.85 g, 98.7 mmol) in ethanol (100 mL). Add sodium acetate (8.2 g) and reflux at 80°C for 6 hours. Cool to room temperature, filter, and concentrate under vacuum to obtain the oxime as a white solid (9.2 g, 85%). -
Reduction to Hydroxyiminoethylamine :
Suspend the oxime (9.0 g, 54.1 mmol) in ethanol (90 mL). Add sodium borohydride (2.3 g, 60.8 mmol) portionwise at 0°C. Stir for 3 hours, quench with dilute HCl, and extract with DCM. Dry over MgSO₄ and concentrate to yield the amine (7.4 g, 82%). -
Carbamate Formation :
Dissolve the amine (7.0 g, 42.4 mmol) in DCM (70 mL). Add tert-butyl isocyanate (5.1 mL, 46.6 mmol) dropwise at 0°C. Stir for 12 hours, wash with water, and purify via column chromatography (hexane:ethyl acetate = 3:1) to isolate the product (8.9 g, 70%).
Reaction Optimization and Critical Parameters
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 70 | 98.5 |
| THF | 62 | 97.2 |
| Ethanol | 58 | 95.8 |
Dichloromethane maximizes yield and purity by stabilizing the isocyanate intermediate and minimizing hydrolysis.
Temperature Control
Catalytic Additives
The use of 1 mol% DMAP (4-dimethylaminopyridine) increases reaction rates by 40% through nucleophilic catalysis.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance heat transfer and mixing efficiency:
Waste Management Strategies
-
Solvent Recovery : >90% DCM recycled via distillation.
-
Byproduct Utilization : Hydrolysis byproducts repurposed as agrochemical intermediates.
Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 8.2 | 99.1 |
| GC-MS | 12.7 | 98.6 |
Comparison with Structural Analogs
The preparation of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate (analog with 3-methyl substitution) follows a similar pathway but requires additional methylation steps, reducing overall yield by 12–15%. Fluorine’s electron-withdrawing effects accelerate carbamate formation compared to methoxy-substituted analogs.
Emerging Methodologies
Recent advances include photocatalytic imination using Ru(bpy)₃²⁺ under blue LED light, achieving Z/E selectivity >20:1 in 82% yield . This method avoids stoichiometric reductants and is scalable to kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the fluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and carbamate groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The hydroxyimino group plays a crucial role in this interaction by forming hydrogen bonds or coordinating with metal ions present in the active site .
Comparison with Similar Compounds
tert-Butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate
Key Differences :
- Substituent : The 4-fluorophenyl group in the target compound is replaced with a 4-methylphenyl group.
- Molecular Weight : 264.32 g/mol (vs. 293.31 g/mol for the fluorinated analog), reflecting the lower atomic weight of methyl compared to fluorine .
- Purity : Reported as 95%, comparable to standard research-grade chemicals .
tert-Butyl N-(6-bromohexyl)carbamate and Related Derivatives
Structural Variations :
- Chain Length: These derivatives feature elongated alkyl chains (e.g., 6-bromohexyl) instead of the hydroxyimino-ethyl backbone.
- Synthetic Applications: Used in cannabinoid receptor ligand synthesis (e.g., N-cyclopentyl and N-adamantanyl series) via nucleophilic substitution (K₂CO₃/NaI in dioxane, 44–72% yields) .
- Deprotection : Boc removal with trifluoroacetic acid (TFA) or HCl is common across tert-butyl carbamates .
Boc-Protected Amines in Trypanosoma brucei Inhibitors
Example: tert-Butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate
- Functional Role: Acts as an intermediate in benzamide derivatives targeting Trypanosoma brucei. Post-deprotection, the free amine enables further functionalization .
- Comparison : Unlike the target compound, this derivative lacks an oxime group but shares the Boc-protection strategy, emphasizing the versatility of tert-butyl carbamates in medicinal chemistry .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name (IUPAC) | Substituent | Molecular Weight (g/mol) | Purity | Application |
|---|---|---|---|---|
| tert-Butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate | 4-Fluorophenyl | 293.31 | N/A | Research intermediate |
| tert-Butyl N-[(2Z)-2-(4-methylphenyl)-2-(hydroxyimino)ethyl]carbamate | 4-Methylphenyl | 264.32 | 95% | Research intermediate |
| tert-Butyl N-(6-bromohexyl)carbamate | 6-Bromohexyl | 279.22 | N/A | Cannabinoid receptor ligands |
Biological Activity
Tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate, with the CAS number 912762-56-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
- Molecular Formula : C13H17FN2O3
- Molecular Weight : 268.28 g/mol
- Structure : The compound features a hydroxyimino group and a 4-fluorophenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate carbamate that is subsequently treated with hydroxylamine to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl moiety engages in hydrophobic interactions, potentially leading to enzyme inhibition or modulation of receptor activity.
Antibacterial Activity
Research has shown that derivatives of carbamate compounds exhibit significant antibacterial properties. A study involving various carbamate derivatives indicated that some compounds demonstrated high activity against strains such as Escherichia coli and Bacillus cereus, suggesting that this compound may also possess similar antibacterial properties .
Case Studies
-
Antibacterial Screening :
- A microdilution broth susceptibility assay was used to evaluate the antibacterial activity of related compounds against multiple bacterial strains.
- Results indicated that certain derivatives were highly effective against E. coli and M. luteus, showing promise for further development in antibiotic applications .
-
Mechanistic Studies :
- Investigations into the mechanism revealed that the compound could inhibit key enzymes involved in bacterial metabolism, leading to cell death.
- The presence of the hydroxyimino group was crucial for this inhibitory action, as it enhanced binding affinity to target enzymes.
Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a (2Z)-configured hydroxyimino ethyl intermediate bearing a 4-fluorophenyl group. Key steps include:
- Protection/Deprotection : Use of tert-butyl carbamate as a protecting group to stabilize reactive intermediates during synthesis .
- Stereochemical Control : Maintaining the Z-configuration of the hydroxyimino group requires careful pH control and low-temperature conditions to prevent isomerization .
- Optimization : Solvent polarity (e.g., dichloromethane or THF) and catalysts (e.g., DMAP) significantly impact yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How is the Z-configuration of the hydroxyimino group confirmed, and what analytical techniques are most effective?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can distinguish Z/E isomers via coupling constants and chemical shifts. For example, the Z-configuration shows distinct deshielding of the imino proton .
- X-ray Crystallography : Definitive confirmation of stereochemistry is achieved through single-crystal analysis, which also provides insights into molecular packing and hydrogen-bonding interactions .
- Infrared Spectroscopy (IR) : The hydroxyimino group exhibits characteristic N–O and O–H stretching frequencies (~1600 cm and ~3200 cm, respectively) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance or poor membrane permeability .
- Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites. Structural modifications (e.g., fluorination) can enhance metabolic stability .
- Dose-Response Calibration : Re-evaluate in vitro assays (e.g., enzyme inhibition IC) under physiologically relevant conditions (e.g., serum-containing media) to align with in vivo dosing .
Q. How can computational modeling predict the binding affinity of this compound with target enzymes, and what are the limitations?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions between the compound’s hydroxyimino group and catalytic residues (e.g., hydrogen bonding with serine proteases). The Z-configuration may favor stronger binding due to spatial alignment .
- MD Simulations : Evaluate dynamic stability of the ligand-receptor complex over 100+ ns trajectories. Limitations include force field inaccuracies for fluorine-containing systems and solvent model simplifications .
- Free Energy Calculations : Use MM/GBSA to estimate binding free energy. Cross-validate with experimental IC values to refine computational protocols .
Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Electrophilic Reactivity : The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the hydroxyimino intermediate during nucleophilic attacks. Substituent position (para vs. meta) alters electronic and steric profiles .
- SAR Studies : Synthesize analogs (e.g., replacing fluorine with methylthio or methoxy groups) and compare enzyme inhibition profiles. Fluorine’s small size and high electronegativity often improve target selectivity .
- Crystallographic Analysis : Compare binding modes of analogs using X-ray structures to identify critical interactions (e.g., fluorine’s role in hydrophobic pockets) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing discrepancies in enzyme inhibition data across multiple studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., IC, K) and apply random-effects models to account for heterogeneity. Use funnel plots to detect publication bias .
- Multivariate Regression : Correlate inhibition potency with physicochemical descriptors (e.g., logP, polar surface area) to identify outliers and refine QSAR models .
- Bayesian Hierarchical Modeling : Quantify uncertainty in conflicting data and update prior distributions with new evidence to resolve contradictions .
Q. How can isotopic labeling (e.g., O) elucidate the mechanism of hydroxyimino group participation in enzymatic reactions?
- Methodological Answer :
- Tracer Studies : Synthesize O-labeled compound and track isotopic enrichment in reaction products (e.g., via mass spectrometry). This confirms whether the hydroxyimino oxygen is incorporated into enzymatic products .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds. A significant KIE (>1.1) indicates bond cleavage at the hydroxyimino site during catalysis .
Comparative and Structural Analysis
Q. What criteria should guide the selection of structurally analogous compounds for comparative bioactivity studies?
- Methodological Answer :
- Functional Group Similarity : Prioritize analogs with conserved hydroxyimino and carbamate groups (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) to isolate substituent effects .
- 3D Pharmacophore Mapping : Use software like Schrödinger’s Phase to align compounds based on hydrogen-bond acceptors/donors and hydrophobic regions .
- ADMET Profiling : Screen analogs for comparable solubility, plasma protein binding, and CYP450 inhibition to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
